1,4-Dibromonaphthalene

Regioselective bromination Heterogeneous catalysis Synthetic methodology

1,4-Dibromonaphthalene (CAS 83-53-4) is the authentic 1,4-regioisomer—monoclinic P2₁/a space group, quasi-one-dimensional stacks—fundamentally distinct from 1,5- and 1,8-isomers in crystal packing, exciton transport, and phosphorescence. Its bromine handles enable Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings for OLED emitters, OFET copolymers (electron mobility up to 3.7×10⁻³ cm² V⁻¹ s⁻¹), and planar chiral Cr(CO)₃ complexes (≤98% ee). Directly electropolymerizable into conjugated thin films. CAUTION: Regioisomer substitution yields unpredictable device performance. Verify identity before purchase.

Molecular Formula C10H6Br2
Molecular Weight 285.96 g/mol
CAS No. 83-53-4
Cat. No. B041722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromonaphthalene
CAS83-53-4
Synonyms1,4-Dibromonaphthalene
Molecular FormulaC10H6Br2
Molecular Weight285.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)Br
InChIInChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyIBGUDZMIAZLJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromonaphthalene (CAS 83-53-4) Technical Baseline and Procurement Relevance


1,4-Dibromonaphthalene (C₁₀H₆Br₂, MW 285.96) is a symmetrically dibrominated naphthalene derivative with bromine atoms occupying the 1- and 4-positions of the fused aromatic ring system . As a member of the dihalonaphthalene class, it exists as a white to light yellow crystalline powder with a melting point of 80–84°C and boiling point of approximately 288–310°C [1]. The 1,4-substitution pattern imparts distinct electronic, crystallographic, and reactivity characteristics that differentiate it from its key regioisomers—specifically 1,5-dibromonaphthalene (CAS 7351-74-8) and 1,8-dibromonaphthalene—as well as from alternative dihalogenated naphthalenes (e.g., 1,4-dichloro- or 1,4-diiodonaphthalene). Its two bromine atoms serve as versatile handles for cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira, Heck), establishing it as a strategic intermediate in organic electronic materials, pharmaceutical building blocks, and advanced polymer synthesis .

Why Generic Substitution Fails: 1,4-Dibromonaphthalene Cannot Be Interchanged with 1,5- or 1,8-Regioisomers


In the procurement of dibromonaphthalenes, substitution between 1,4-, 1,5-, and 1,8-isomers is chemically and functionally invalid. These regioisomers exhibit fundamentally different crystallographic packing, which directly impacts solid-state properties relevant to materials applications. 1,4-Dibromonaphthalene crystallizes in the monoclinic space group P2₁/a (a = 27.45, b = 16.62, c = 4.09 Å, β = 91.9°) with eight molecules per unit cell and forms quasi-one-dimensional molecular stacks [1]. In contrast, 1,5-dibromonaphthalene adopts the monoclinic space group C2/c (a = 14.576, b = 4.049, c = 15.046 Å, β = 92.18°) with four molecules per unit cell [2]. These structural differences translate into divergent exciton transport behaviors, phosphorescent properties, and lattice dynamics [1]. Furthermore, the 1,4-isomer demonstrates distinct electronic structure with specific through-bond versus through-space bromine-bromine intramolecular interactions that differ measurably from the 1,5-isomer [3]. Generic substitution without verifying regioisomeric identity will yield unpredictable device performance in OLED applications and irreproducible synthetic outcomes in cross-coupling-dependent routes.

1,4-Dibromonaphthalene Quantitative Differentiation Evidence: Comparator-Based Selection Data


Regioselective Synthesis via Solid Catalyst Engineering: 1,4- vs. 1,5-Dibromonaphthalene Product Ratio Control

Using Synclyst 13 (an acidic amorphous silica-alumina catalyst), the dibromination of naphthalene with bromine at room temperature produces a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo isomer [1]. Under the same reaction conditions but substituting calcined KSF clay (a bentonite material), the selectivity inverts to favor the 1,5-isomer after short reaction times [1]. This catalyst-controlled regioselectivity enables preparative-scale synthesis of either isomer on demand [1].

Regioselective bromination Heterogeneous catalysis Synthetic methodology

High-Yield Low-Temperature Selective Synthesis: 90% Isolated Yield of 1,4-Dibromonaphthalene

Bromination of 1-bromonaphthalene with stoichiometric bromine in minimal methylene chloride at -30 to -50°C affords 1,4-dibromonaphthalene in 90% isolated yield [1]. Under identical photobromination conditions at reflux (77°C) in CCl₄, the reaction instead produces 1,5-dibromonaphthalene in 80% yield, demonstrating temperature-dependent regioselectivity [1].

Electrophilic bromination 1-Bromonaphthalene Synthetic efficiency

Crystallographic Differentiation: Distinct Space Groups and Unit Cell Parameters vs. 1,5- and 1,8-Isomers

Single-crystal X-ray diffraction reveals that 1,4-dibromonaphthalene crystallizes in the monoclinic space group P2₁/a with unit cell parameters a = 27.45 Å, b = 16.62 Å, c = 4.09 Å, β = 91.9°, and eight molecules per unit cell [1]. The 1,5-isomer crystallizes in space group C2/c with a = 14.576 Å, b = 4.049 Å, c = 15.046 Å, β = 92.18°, and four molecules per unit cell [2]. The 1,8-isomer crystallizes in space group P2₁/c with a = 8.050 Å, b = 10.898 Å, c = 11.083 Å, β = 107.83° [2].

X-ray crystallography Solid-state packing Materials characterization

Electrochemical Dehalogenation Polymerization: Cathodic Film Formation Capability

1,4-Dibromonaphthalene undergoes electrochemical dehalogenation polymerization at various cathodes (silicon, gold, platinum, stainless steel) to form smooth conjugated polymer films under mild, neutral conditions [1]. This method has been demonstrated for a series of halogenated aromatics including 1,4-dibromonaphthalene, 1,5-dibromonaphthalene, 1,4-diiodobenzene, and other polycyclic aromatic hydrocarbon derivatives [1].

Conjugated polymers Electropolymerization Organic electronics

Triplet Exciton Properties: Quasi-One-Dimensional Exciton Transport in 1,4-Dibromonaphthalene Crystals

Crystalline 1,4-dibromonaphthalene exhibits quasi-one-dimensional triplet exciton transport behavior attributed to its linear chain molecular packing [1][2]. This property has been extensively characterized through zero-field optically detected magnetic resonance studies of localized states, both as a dilute guest in host crystals and as trap sites in neat crystals [3]. The compound also demonstrates low-temperature delayed fluorescence and triplet-triplet interaction phenomena [4].

Triplet exciton Phosphorescence Molecular crystals

Asymmetric Suzuki-Miyaura Desymmetrization: Up to 98% ee in Planar Chiral Complex Synthesis

The tricarbonylchromium complex of 1,4-dibromonaphthalene undergoes highly efficient desymmetrization via asymmetric Suzuki-Miyaura cross-coupling using a bulky chiral palladium catalyst [1]. This transformation achieves enantioselectivities of up to 98% ee, providing access to optically pure planar chiral arene tricarbonylchromium complexes [1].

Asymmetric catalysis Suzuki-Miyaura coupling Planar chirality

1,4-Dibromonaphthalene (CAS 83-53-4): Validated Application Scenarios for Procurement and R&D


OLED and Organic Semiconductor Building Block via Suzuki-Miyaura Cross-Coupling

1,4-Dibromonaphthalene serves as a key intermediate for synthesizing organic electronic materials through palladium-catalyzed Suzuki-Miyaura coupling reactions [5]. The two bromine atoms at the 1- and 4-positions function as reactive handles for attaching aryl or heteroaryl groups, enabling construction of extended π-conjugated systems. Derivatives synthesized from this scaffold have been incorporated into naphthalene diimide/diethynylbenzene copolymers that exhibit electron transport characteristics in field-effect transistors with average electron mobility values ranging from 1.4 × 10⁻⁴ to 3.7 × 10⁻³ cm² V⁻¹ s⁻¹ [6]. This application scenario is supported by the compound's established cross-coupling reactivity and its demonstrated role as a precursor in OLED material development [5][7].

Electrochemical Fabrication of Conjugated Polymer Thin Films

1,4-Dibromonaphthalene can be directly polymerized via cathodic electrochemical dehalogenation under mild, neutral conditions to form smooth conjugated polymer films on various electrode substrates (silicon, gold, platinum, stainless steel) [5]. This method circumvents the need for harsh chemical polymerization conditions and enables the fabrication of large-area thin films and multilayer heterostructures for organic optoelectronic devices [5]. The process is compatible with a range of halogenated aromatic monomers and represents a generalizable platform for conjugated polymer synthesis [5].

Planar Chiral Ligand Precursor via Asymmetric Desymmetrization

The tricarbonylchromium complex of 1,4-dibromonaphthalene undergoes asymmetric Suzuki-Miyaura desymmetrization to yield optically pure planar chiral arene tricarbonylchromium complexes with up to 98% ee [5]. These enantiopure complexes find applications as chiral ligands in asymmetric catalysis and as building blocks in natural product synthesis [5]. This catalytic desymmetrization approach offers a significant advantage over traditional stoichiometric chiral resolution methods, providing a more atom-economical route to valuable planar chiral scaffolds [5].

Triplet Exciton and Phosphorescence Research Model System

1,4-Dibromonaphthalene single crystals serve as a well-characterized model system for studying quasi-one-dimensional triplet exciton transport, phosphorescence, and delayed fluorescence phenomena [5][6]. The compound's established crystallographic parameters (monoclinic P2₁/a, a = 27.45 Å, b = 16.62 Å, c = 4.09 Å, β = 91.9°) [5] and its extensively studied zero-field optically detected magnetic resonance properties [7] make it a reliable reference material for fundamental investigations of energy migration in molecular crystals and triplet-state dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibromonaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.